molecular formula C14H17N5O B11098924 4-[(E)-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)diazenyl]phenol

4-[(E)-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)diazenyl]phenol

Cat. No.: B11098924
M. Wt: 271.32 g/mol
InChI Key: XVMUHYOZQBQHFH-UHFFFAOYSA-N
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Description

4-[(E)-2-(3-CYCLOHEXYL-1H-1,2,4-TRIAZOL-5-YL)-1-DIAZENYL]PHENOL is a complex organic compound that features a triazole ring, a cyclohexyl group, and a diazenyl linkageThe presence of the triazole ring is particularly noteworthy, as triazoles are known for their stability and versatility in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(3-CYCLOHEXYL-1H-1,2,4-TRIAZOL-5-YL)-1-DIAZENYL]PHENOL typically involves multiple steps, starting with the formation of the triazole ring. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles . The cyclohexyl group can be introduced through a substitution reaction, where a cyclohexyl halide reacts with a triazole derivative. The diazenyl linkage is formed through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which then couples with a phenol derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and solvent selection. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve consistent production .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(3-CYCLOHEXYL-1H-1,2,4-TRIAZOL-5-YL)-1-DIAZENYL]PHENOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(E)-2-(3-CYCLOHEXYL-1H-1,2,4-TRIAZOL-5-YL)-1-DIAZENYL]PHENOL has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-2-(3-CYCLOHEXYL-1H-1,2,4-TRIAZOL-5-YL)-1-DIAZENYL]PHENOL is unique due to its combination of a cyclohexyl group, a triazole ring, and a diazenyl linkage. This combination imparts specific chemical properties and biological activities that are distinct from other triazole derivatives .

Properties

Molecular Formula

C14H17N5O

Molecular Weight

271.32 g/mol

IUPAC Name

4-[(5-cyclohexyl-1H-1,2,4-triazol-3-yl)diazenyl]phenol

InChI

InChI=1S/C14H17N5O/c20-12-8-6-11(7-9-12)16-18-14-15-13(17-19-14)10-4-2-1-3-5-10/h6-10,20H,1-5H2,(H,15,17,19)

InChI Key

XVMUHYOZQBQHFH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC(=NN2)N=NC3=CC=C(C=C3)O

Origin of Product

United States

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